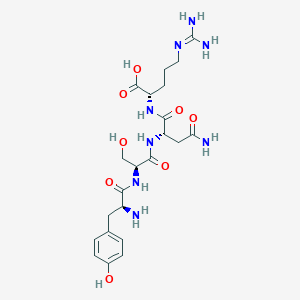
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: is a synthetic peptide composed of four amino acids: L-tyrosine, L-serine, L-asparagine, and L-ornithine The compound is characterized by the presence of a diaminomethylidene group attached to the L-ornithine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). The process can be summarized as follows:
-
Solid-Phase Peptide Synthesis (SPPS)
Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid (L-ornithine) to a solid resin support.
Amino Acid Coupling: Sequential addition of protected amino acids (L-asparagine, L-serine, and L-tyrosine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups (e.g., Fmoc) using a base such as piperidine.
Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), water, and scavengers).
-
Formation of the Diaminomethylidene Group
Modification: The diaminomethylidene group is introduced by reacting the L-ornithine residue with a suitable reagent, such as cyanamide or guanidine derivatives, under controlled conditions.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Reactions are performed under inert atmosphere (e.g., nitrogen) to prevent oxidation.
Products: Reduction of the diaminomethylidene group can yield primary amines.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Reactions are conducted in polar solvents (e.g., dimethylformamide (DMF)) at moderate temperatures.
Products: Substitution reactions can modify the side chains of the amino acid residues.
Applications De Recherche Scientifique
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: has diverse applications in scientific research:
-
Chemistry
Peptide Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
-
Biology
Protein-Protein Interactions: Studied for its role in mimicking protein-protein interactions.
Enzyme Inhibition: Evaluated as an inhibitor of specific enzymes.
-
Medicine
Drug Development: Explored as a lead compound for developing new therapeutic agents.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
-
Industry
Biomaterials: Investigated for its potential in creating novel biomaterials with specific properties.
Biotechnology: Utilized in biotechnological applications such as biosensors and bioengineering.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
Receptors: Binds to specific cell surface receptors, modulating their activity.
Enzymes: Inhibits or activates enzymes by binding to their active sites.
-
Pathways
Signal Transduction: Influences signal transduction pathways, leading to changes in cellular responses.
Gene Expression: Modulates gene expression by interacting with transcription factors.
Comparaison Avec Des Composés Similaires
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: can be compared with other similar peptides:
-
Similar Compounds
L-Tyrosyl-L-seryl-L-asparaginyl-L-ornithine: Lacks the diaminomethylidene group, resulting in different chemical properties and biological activities.
L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(methylidene)-L-ornithine: Contains a methylidene group instead of a diaminomethylidene group, leading to variations in reactivity and function.
-
Uniqueness
- The presence of the diaminomethylidene group in This compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
915224-10-1 |
|---|---|
Formule moléculaire |
C22H34N8O8 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H34N8O8/c23-13(8-11-3-5-12(32)6-4-11)18(34)30-16(10-31)20(36)29-15(9-17(24)33)19(35)28-14(21(37)38)2-1-7-27-22(25)26/h3-6,13-16,31-32H,1-2,7-10,23H2,(H2,24,33)(H,28,35)(H,29,36)(H,30,34)(H,37,38)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1 |
Clé InChI |
OZBLPBBGMPQJIH-VGWMRTNUSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


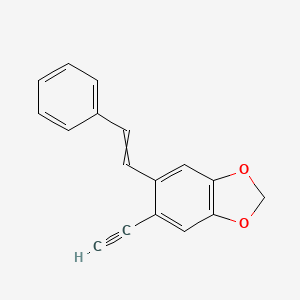


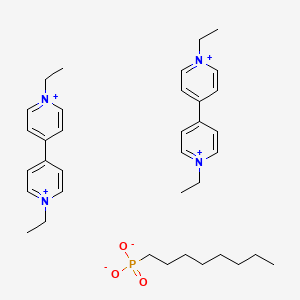
![(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12608531.png)

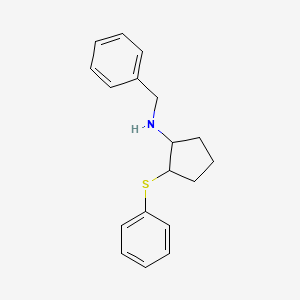


![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
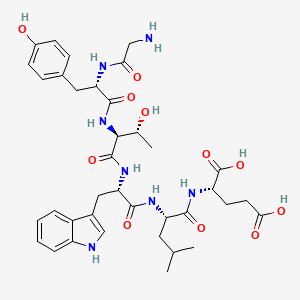
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
